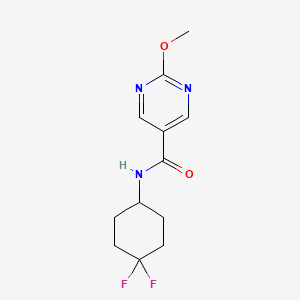
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is commonly referred to as 'DFC-1093' and is a member of the pyrimidine family of compounds. DFC-1093 has been synthesized using various methods, and its mechanism of action has been studied extensively.
Applications De Recherche Scientifique
Analytical Characterization of Arylcyclohexylamines
A study characterizes three psychoactive arylcyclohexylamines, focusing on their analytical profiles and determination in biological matrices. While not directly related to N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide, this research highlights the importance of analytical methods in studying the properties of complex chemical compounds, which could be relevant for similar studies on N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide (De Paoli, G., Brandt, S., Wallach, J., Archer, R., & Pounder, D., 2013).
PET Imaging and Receptor Quantification
Another study evaluates 18F-Mefway for PET imaging of serotonin 1A receptors in humans, comparing it with another compound, 18F-FCWAY. This work underscores the role of fluorinated compounds in developing imaging agents for neurological studies, potentially offering insights into how N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide might be applied in similar contexts (Choi, J., Lyoo, C., Kim, J. S., Kim, K., Kang, J., Choi, S., Kim, J., Ryu, Y., 2015).
Kinase Inhibitor Development
Research into novel 2,4-disubstituted-5-fluoropyrimidines as potential kinase inhibitors presents a pathway to discovering new anticancer agents. The methodologies and compound structures discussed could provide a framework for the development of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide in therapeutic contexts, especially as a kinase inhibitor (Wada, H., Cheng, L., Jiang, J., Jiang, Z., Xie, J., Hu, T., Sanganee, H., & Luker, T., 2012).
Synthesis and Antifolate Properties
A study on the synthesis and antifolate properties of a novel deazaaminopterin analogue, which is as potent as methotrexate in vitro, highlights the synthetic pathways and biological activities of complex molecules. This might offer relevant insights into the synthetic strategies and potential biological roles that N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide could possess (Degraw, J., Christie, P. H., Colwell, W. T., & Sirotnak, F. M., 1992).
Discovery of Dual Kinase Inhibitors
The discovery of dual Src/Abl kinase inhibitors with potent antitumor activity in preclinical assays showcases the process of identifying compounds with significant therapeutic potential. Such research may relate to exploring the potential of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide in oncology (Lombardo, L., Lee, F., Chen, P., Norris, D. J., Barrish, J., Behnia, K., Castaneda, S., Cornelius, L. A. M., Das, J., Doweyko, A., Fairchild, C., Hunt, J., Inigo, I., Johnston, K., Kamath, A., Kan, D., Klei, H., Marathe, P., Pang, S., Peterson, R., Pitt, S., Schieven, G., Schmidt, R., Tokarski, J., Wen, M., Wityak, J., & Borzilleri, R., 2004).
Mécanisme D'action
Target of Action
The primary target of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide is the small-conductance calcium-activated potassium channels (SK channels) . These channels play a crucial role in regulating the electrical activity of neurons and their communication with each other.
Mode of Action
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide acts as a positive allosteric modulator of SK channels . This means it binds to a site on the SK channels that is distinct from the primary active site, enhancing the channel’s response to calcium ions. This results in hyperpolarization of the neuron, slowing its firing rate .
Biochemical Pathways
The compound’s action on SK channels affects the olivo-cerebellar network , a part of the brain involved in motor control . By slowing the firing rate of Purkinje cells in the cerebellar cortex, it decreases the activity of this pathway, which is thought to have a beneficial impact on conditions like essential tremor .
Result of Action
The result of N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide’s action is a decrease in the firing of neurons in the olivo-cerebellar network . This is theorized to reduce the dysfunction of oscillatory neuronal input to the motor cortex that results in motor tremors in conditions like essential tremor .
Propriétés
IUPAC Name |
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F2N3O2/c1-19-11-15-6-8(7-16-11)10(18)17-9-2-4-12(13,14)5-3-9/h6-7,9H,2-5H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPJCDLKRVIKDHB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=N1)C(=O)NC2CCC(CC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,4-difluorocyclohexyl)-2-methoxypyrimidine-5-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

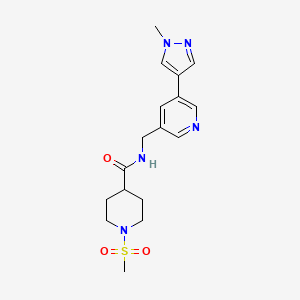
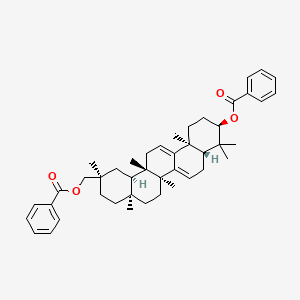
![1-methyl-2-oxo-N-(2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-yl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B2468856.png)
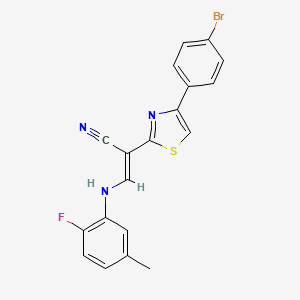
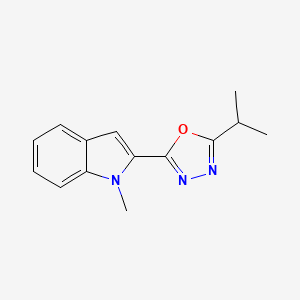


![3,9,12,12-tetramethyl-6,7,8,9-tetrahydro-10H-6,9-methanoazepino[1,2-a]benzimidazol-10-one](/img/structure/B2468863.png)
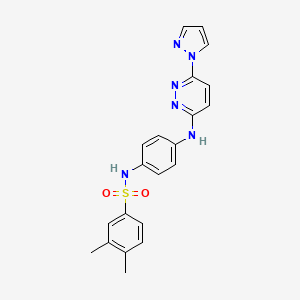
![N-(2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)pivalamide](/img/structure/B2468867.png)

![N-[2-(4-fluorophenoxy)ethyl]naphthalene-2-sulfonamide](/img/structure/B2468873.png)
![2-[(5-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2468874.png)
![N-[(4,4-Difluorooxolan-2-yl)methyl]but-2-ynamide](/img/structure/B2468877.png)